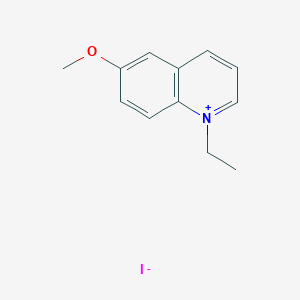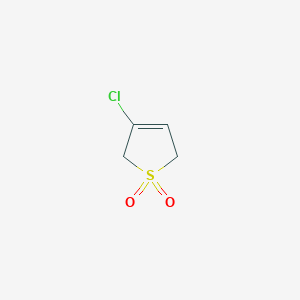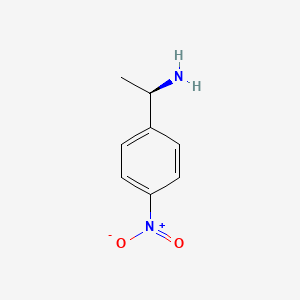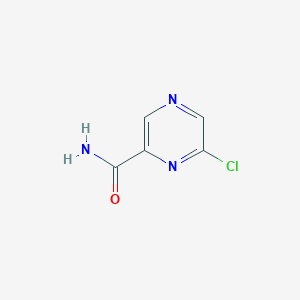
2-Phenyl-1H-imidazole-4-carboxylic acid
Overview
Description
2-Phenyl-1H-imidazole-4-carboxylic acid is a compound with the empirical formula C10H8N2O2 . It is a reactive molecule that can be used to synthesize amides, amines, and imidazoles . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
2-Phenyl-1H-imidazole-4-carboxylic acid has been synthesized from the reaction of phenylhydrazine with succinic anhydride, followed by reduction using lithium aluminum hydride .Molecular Structure Analysis
The molecular weight of 2-Phenyl-1H-imidazole-4-carboxylic acid is 188.18 . The structure contains an imidazole group and a carboxylate group .Chemical Reactions Analysis
While specific chemical reactions involving 2-Phenyl-1H-imidazole-4-carboxylic acid are not detailed in the available resources, imidazole derivatives are known to participate in a variety of reactions due to their amphoteric nature .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The molecular weight is 206.2 . The boiling point is between 214-216 .Scientific Research Applications
Therapeutic Potential
Imidazole, the core structure of 2-Phenyl-1H-imidazole-4-carboxylic acid, is known for its broad range of chemical and biological properties . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Antihypertensive Potential
Imidazole derivatives have been synthesized and evaluated for their antihypertensive potential . For example, 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d] imidazole and 5-nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo [d] Imidazole have shown promising results .
Anti-AIDS Agents
Imidazole derivatives have been reported as potential anti-AIDS agents . This suggests that 2-Phenyl-1H-imidazole-4-carboxylic acid could potentially be used in the development of new anti-AIDS drugs.
Antiproliferative Activity
Imidazole derivatives have shown good antiproliferative activity on various human cancer cell lines . This indicates that 2-Phenyl-1H-imidazole-4-carboxylic acid could be used in cancer research and treatment.
Synthesis of Lanthanide Sulfate-Carboxylates
2-Phenyl-1H-imidazole-4-carboxylic acid can be used in the synthesis of lanthanide sulfate–carboxylates . These compounds have potential applications in various fields, including materials science and catalysis.
Biochemical Reagent
2-Phenyl-1H-imidazole-4-carboxylic acid can be used as a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
Synthesis of Functional Molecules
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Safety and Hazards
Future Directions
While specific future directions for 2-Phenyl-1H-imidazole-4-carboxylic acid are not detailed in the available resources, it’s worth noting that imidazole derivatives are of significant interest in medicinal chemistry due to their broad range of chemical and biological properties . They are being developed for different therapeutic actions and have become an important synthon in the development of new drugs .
Mechanism of Action
Target of Action
The primary target of 2-Phenyl-1H-imidazole-4-carboxylic acid is the enzyme Beta-lactamase, which is found in Escherichia coli (strain K12) . This enzyme is a serine beta-lactamase with a substrate specificity for cephalosporins .
Mode of Action
The exact mode of action of 2-Phenyl-1H-imidazole-4-carboxylic acid It is known that imidazole compounds, in general, can interact with their targets in various ways . For instance, the N3 of the imidazole compound can bind to the heme iron atom of ferric cytochrome P450 .
Biochemical Pathways
The specific biochemical pathways affected by 2-Phenyl-1H-imidazole-4-carboxylic acid Imidazole compounds are known to have broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
The molecular and cellular effects of 2-Phenyl-1H-imidazole-4-carboxylic acid Some imidazole compounds have been reported to show antibacterial activity . For instance, 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole compounds have been synthesized and evaluated for their antimicrobial activity against S. aureus, E. coli, and B. subtilis .
Action Environment
The action of 2-Phenyl-1H-imidazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of imidazole compounds . The anion of 4-imidazolecarboxylic acid has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range 7-10 .
properties
IUPAC Name |
2-phenyl-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAXKZJNJCKTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1H-imidazole-4-carboxylic acid | |
CAS RN |
77498-98-7 | |
| Record name | 2-Phenyl-1H-imidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77498-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-phenyl-1H-imidazole-4-carboxylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07803 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-phenyl-1H-imidazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLIMIDAZOLE-4-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGH57KDY8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



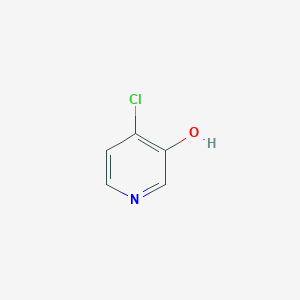
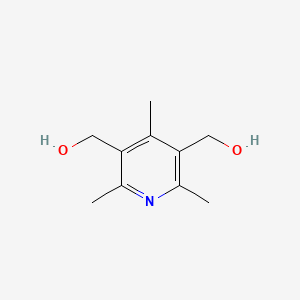


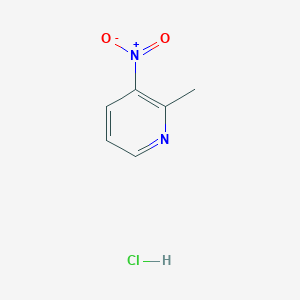

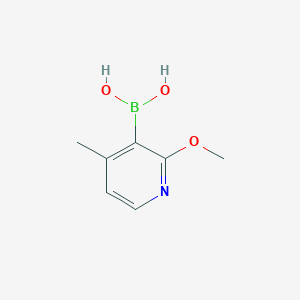
![methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1586004.png)
![2-[(2-Nitrophenyl)thio]ethanohydrazide](/img/structure/B1586005.png)
![Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1586008.png)
